2,2,2-trichloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide
Description
2,2,2-TRICHLORO-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a cyano group, and a furylmethyl group attached to a pyrrole ring
Properties
Molecular Formula |
C24H16Cl3N3O2 |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide |
InChI |
InChI=1S/C24H16Cl3N3O2/c25-24(26,27)23(31)29-22-19(14-28)20(16-8-3-1-4-9-16)21(17-10-5-2-6-11-17)30(22)15-18-12-7-13-32-18/h1-13H,15H2,(H,29,31) |
InChI Key |
LFNMILDTRQGBRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=C2C#N)NC(=O)C(Cl)(Cl)Cl)CC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRICHLORO-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted pyrroles, furylmethyl derivatives, and trichloromethyl reagents. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRICHLORO-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2,2,2-TRICHLORO-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-TRICHLORO-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}ACETAMIDE
- N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}PROPANAMIDE
Uniqueness
2,2,2-TRICHLORO-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the pyrrole ring system make it a versatile compound for various applications.
Biological Activity
2,2,2-Trichloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 426.75 g/mol
- Canonical SMILES : C1=CC=C(C=C1)C2=C(N(C(=C2C#N)NC(=O)C(Cl)(Cl)Cl)CC3=CC=CO3)C4=CC=CC=C4
These properties indicate its potential for interactions with biological macromolecules.
Cytotoxicity and Anticancer Potential
Research indicates that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of human breast carcinoma (MCF-7), lung carcinoma (A549), and other cancer types through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 8.10 | Apoptosis induction via caspase activation |
| Compound B | A549 | 10.28 | Inhibition of ERK1/2 signaling pathway |
| Compound C | HepG2 | 10.79 | Antiproliferative effects through G1/S arrest |
The biological activity of 2,2,2-trichloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have shown to inhibit key signaling pathways such as ERK1/2, which are crucial for cell proliferation and survival.
- Induction of Apoptosis : Activation of caspases has been reported as a significant pathway for inducing programmed cell death in cancer cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G1 phase, preventing further proliferation.
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. Variations in substituents on the pyrrolidine ring or the presence of electron-withdrawing groups can enhance biological activity. For example:
- Chlorine Substitution : The introduction of chlorine atoms has been associated with increased cytotoxicity compared to non-chlorinated analogs.
- Furan Ring Influence : The furan moiety contributes to the compound's lipophilicity and may enhance its ability to penetrate cellular membranes.
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer properties of 2,2,2-trichloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide against various cancer cell lines using the MTT assay. The results demonstrated a significant reduction in cell viability in treated groups compared to controls.
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
